1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a difluoromethyl group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine typically involves the reaction of 1-(difluoromethyl)-1H-pyrazole with 2-thienylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrazole derivatives, while reduction may produce corresponding amines or alcohols .
Scientific Research Applications
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-furylmethyl)methanamine
- 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-thienylmethyl)methanamine
Uniqueness
1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both difluoromethyl and thienylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C10H12ClF2N3S |
---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3S.ClH/c11-10(12)15-4-3-8(14-15)6-13-7-9-2-1-5-16-9;/h1-5,10,13H,6-7H2;1H |
InChI Key |
HGPHYVXNFHBZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNCC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.